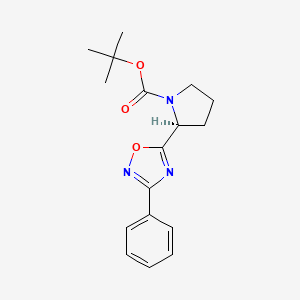

tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a chiral compound featuring a pyrrolidine ring with an (S)-configuration, a 1,2,4-oxadiazole heterocycle substituted with a phenyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry. The Boc group enhances solubility and facilitates synthetic manipulation during multi-step syntheses.

Properties

Molecular Formula |

C17H21N3O3 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)15-18-14(19-23-15)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 |

InChI Key |

LESQEPMPGAJYER-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=NO2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

Protection of the Carboxyl Group: The carboxyl group is often protected using a tert-butyl ester to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenol derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening the ring and forming amine derivatives.

Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s 3-phenyl-1,2,4-oxadiazole moiety distinguishes it from structurally related analogs:

- Indole-based analogs (e.g., compounds 3c, 3d, 4e in ): These replace the phenyl group with indole derivatives (e.g., 1H-indol-5-yl or 1-heptyl-indol-3-yl).

- Alkylphenyl analogs (e.g., 35b in ): Substitution with 4-octylphenyl adds a hydrophobic alkyl chain, increasing lipophilicity and membrane permeability compared to the phenyl group .

- Carbamate derivatives (e.g., 5e , 5f in ): These incorporate additional Boc-protected guanidine groups, expanding hydrogen-bonding capabilities but increasing molecular weight and complexity .

Pyrrolidine Modifications

- Ring size variations : Compounds such as (S)-tert-butyl 2-(3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (4k in ) replace pyrrolidine with piperidine, altering ring strain and conformational flexibility .

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., (R)-4h in ), which may exhibit divergent biological activities due to enantioselective interactions .

Physical States and Solubility

- Phenyl-substituted compounds : Typically isolated as colorless or yellow oils (e.g., 35b in ), reflecting moderate polarity .

- Indole analogs : Often obtained as tan or yellow solids (e.g., 3c , 3d in ) due to increased crystallinity from aromatic stacking .

- Long-chain alkyl derivatives : Compounds like 4w () and 4s () are yellow oils, consistent with enhanced lipophilicity from alkyl chains .

Spectral Data and Structural Validation

NMR Spectroscopy

- Phenyl vs. indole shifts : The phenyl group in the target compound generates distinct aromatic proton signals (δ ~7.4–7.6 ppm), whereas indole-based analogs (e.g., 3c ) exhibit additional downfield shifts for indole NH protons (δ ~10–12 ppm) .

- Alkyl chain effects : Long alkyl chains (e.g., decyl in 4w ) produce characteristic upfield shifts for methylene protons (δ ~1.2–1.4 ppm) .

Q & A

Q. What are the standard synthetic routes for tert-butyl (S)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves:

- Oxadiazole ring formation : Reacting a nitrile precursor with hydroxylamine under basic conditions (e.g., KOH in ethanol) to form the 1,2,4-oxadiazole core .

- Pyrrolidine functionalization : Coupling the oxadiazole moiety to a Boc-protected pyrrolidine via nucleophilic substitution or amide bond formation, often using DIPEA as a base and CH₂Cl₂ as a solvent .

- Purification : Flash chromatography (silica gel, gradients of ethyl acetate/hexane) and characterization via NMR (¹H, ¹³C), HRMS, and IR .

Q. Which analytical techniques confirm the compound’s structural integrity?

Routine methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm, oxadiazole carbons at ~165–170 ppm) .

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₃N₃O₃: 330.1809) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (Boc carbonyl) .

Q. What are the critical physicochemical properties influencing its reactivity?

Key properties include:

- LogP : ~2.7 (indicating moderate lipophilicity, relevant for membrane permeability) .

- Thermal stability : Decomposition observed >135°C, requiring low-temperature storage .

- Solubility : Poor in water but soluble in dichloromethane, THF, and DMSO .

Q. How is the compound’s stereochemical purity validated?

- Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers .

- Optical rotation : Specific rotation values (e.g., [α]²⁵D = −55.0° in CHCl₃) confirm configuration .

Q. What are the primary applications in medicinal chemistry?

- Biological probes : The oxadiazole-pyrrolidine scaffold is used to study enzyme inhibition (e.g., sphingosine kinases) .

- SAR studies : Modifications to the phenyl or pyrrolidine groups optimize target affinity .

Advanced Research Questions

Q. How can synthesis yield be optimized during oxadiazole ring formation?

Strategies include:

- Catalyst screening : Use Pd/C for hydrogenation steps to reduce byproducts .

- Stoichiometric adjustments : Excess hydroxylamine (1.2–1.5 eq) and elevated temperatures (60–80°C) improve cyclization efficiency .

- In-situ monitoring : LC-MS tracks intermediate consumption to halt reactions at optimal conversion .

Q. How do substituents on the phenyl ring affect biological activity?

- Electron-withdrawing groups (e.g., Br, NO₂) enhance target binding via polar interactions, as seen in sphingosine kinase inhibitors .

- Para-substitutions improve metabolic stability compared to ortho- or meta-positions .

- Comparative assays : IC₅₀ values for analogs (e.g., 4-octylphenyl vs. indole-substituted) reveal structure-activity trends .

Q. How can X-ray crystallography resolve stereochemical ambiguities?

- Cocrystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., using methanol/water mixtures) .

- SHELX refinement : Software like SHELXL refines bond angles and torsional parameters to confirm (S)-pyrrolidine configuration .

Q. What methodologies address NMR data discrepancies between batches?

- Dynamic NMR : Variable-temperature studies identify conformational exchange (e.g., pyrrolidine ring puckering) .

- 2D experiments : NOESY and HSQC correlate proton environments and resolve overlapping signals .

- Impurity profiling : LC-MS detects trace byproducts (e.g., de-Boc derivatives) affecting spectral clarity .

Q. How is the compound utilized in late-stage diversification?

- Click chemistry : Azide-alkyne cycloaddition (e.g., with propargyl derivatives) introduces fluorophores or biotin tags .

- Boc deprotection : TFA-mediated cleavage of the tert-butyl group generates reactive amines for peptide coupling .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.